molecular formula C16H15ClN4O5S B11395060 5-[({[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid

5-[({[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-2-chlorobenzoic acid

Cat. No.: B11395060
M. Wt: 410.8 g/mol
InChI Key: PEMARKXMPCXFOE-UHFFFAOYSA-N
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Description

5-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID typically involves multiple steps, starting with the preparation of the pyrimidine ring and its subsequent functionalization. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the pyrimidine ring.

    Thioether Formation:

    Amidation: The final step involves the formation of the amide bond between the pyrimidine derivative and the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-acetylamino-5-chloro methyl benzoate: Another benzoic acid derivative with similar structural features.

Uniqueness

5-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-2-CHLOROBENZOIC ACID is unique due to its combination of a pyrimidine ring with a benzoic acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H15ClN4O5S

Molecular Weight

410.8 g/mol

IUPAC Name

5-[[2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetyl]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C16H15ClN4O5S/c1-2-26-15(25)10-6-19-16(21-13(10)18)27-7-12(22)20-8-3-4-11(17)9(5-8)14(23)24/h3-6H,2,7H2,1H3,(H,20,22)(H,23,24)(H2,18,19,21)

InChI Key

PEMARKXMPCXFOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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